![molecular formula C10H8N4O B603266 7-Amino-1,2-dihydropyrazolo[4,3-c]quinolin-3-one CAS No. 1255782-47-8](/img/structure/B603266.png)
7-Amino-1,2-dihydropyrazolo[4,3-c]quinolin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Amino-1,2-dihydropyrazolo[4,3-c]quinolin-3-one is a heterocyclic compound that belongs to the class of pyrazoloquinolines. This compound is characterized by its fused ring structure, which includes a pyrazole ring fused to a quinoline moiety. The presence of an amino group at the 7th position and a carbonyl group at the 3rd position contributes to its unique chemical properties and potential biological activities.
作用機序
Target of Action
The primary target of 7-Amino-1,2-dihydropyrazolo[4,3-c]quinolin-3-one is the central benzodiazepine receptor (BzR) . The BzR plays a crucial role in the modulation of neurotransmission and the regulation of neuronal excitability .
Mode of Action
This compound interacts with the BzR, showing high binding affinity . The interaction occurs between the N-1 nitrogen of the this compound nucleus and the ortho position of the N-2-aryl group . This compound has been shown to be a potent antagonist in vitro .
Biochemical Pathways
The interaction of this compound with the BzR affects the GABAergic neurotransmission . This compound influences the effects on GABA-evoked Cl(-) currents at recombinant human alpha(1)beta(2)gamma(2)(L) GABA(A) receptors .
Pharmacokinetics
Its high binding affinity for the bzr suggests that it may have good bioavailability .
Result of Action
The antagonistic action of this compound on the BzR leads to changes in GABAergic neurotransmission . This can result in alterations in neuronal excitability .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-1,2-dihydropyrazolo[4,3-c]quinolin-3-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of o-aminobenzaldehyde with pyrazolones. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance the reaction rate. The purification of the final product is typically achieved through recrystallization or chromatographic techniques .
化学反応の分析
Types of Reactions
7-Amino-1,2-dihydropyrazolo[4,3-c]quinolin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The amino group at the 7th position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Quinoline derivatives with various functional groups.
Reduction: Hydroxylated derivatives of the original compound.
Substitution: Substituted pyrazoloquinolines with different alkyl or acyl groups.
科学的研究の応用
Anticancer Applications
The compound has been investigated for its potential as an anticancer agent. Research indicates that derivatives of pyrazoloquinolinone structures can act as inhibitors of critical enzymes involved in cancer progression, such as cyclin-dependent kinases (CDKs) and checkpoint kinase 1 (Chk1). These enzymes are pivotal in regulating the cell cycle and DNA repair mechanisms.
Case Study: CDK Inhibition
A study focused on synthesizing new pyrazolo[3,4-d]pyrimidine derivatives demonstrated that these compounds effectively inhibit CDK2, showing promise for selective targeting of tumor cells while minimizing effects on normal cells. The synthesized compounds exhibited significant antitumor activity in vitro, indicating their potential for further development into anticancer therapies .
Anti-inflammatory Activity
7-Amino-1,2-dihydropyrazolo[4,3-c]quinolin-3-one has also shown notable anti-inflammatory properties. Compounds derived from this scaffold have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the inflammatory response.
Case Study: COX Inhibition
In a study assessing the anti-inflammatory effects of newly synthesized pyrazolopyrimidine derivatives, several compounds demonstrated comparable efficacy to indomethacin, a standard anti-inflammatory drug. The structure-activity relationship analysis revealed that modifications to the pyrazoloquinolinone core could enhance selectivity towards COX-2 over COX-1, potentially reducing gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Antimicrobial Properties
The antimicrobial activity of this compound has been explored against various bacterial and fungal strains. The presence of specific functional groups within the compound enhances its effectiveness against pathogens.
Case Study: Antimicrobial Screening
In a comprehensive evaluation of antimicrobial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa, certain derivatives exhibited significant inhibition at low concentrations. For instance, compounds with trifluoromethyl substitutions showed enhanced activity against Gram-negative bacteria, suggesting their potential as candidates for developing new antibiotics .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound derivatives. Variations in substituents can significantly influence biological activity.
Key Findings from SAR Studies
- Lipophilicity : Compounds with higher lipophilicity often demonstrate improved bioavailability and therapeutic efficacy.
- Functional Group Modifications : Substituting different groups at specific positions on the pyrazoloquinolinone scaffold can lead to enhanced selectivity and potency against targeted enzymes or receptors.
類似化合物との比較
Similar Compounds
- 7-Amino-1,2-dihydroquinolin-3-one
- 7-Amino-1,2-dihydropyrazolo[3,4-b]quinolin-3-one
- 7-Amino-1,2-dihydrobenzimidazo[4,3-c]quinolin-3-one
Uniqueness
7-Amino-1,2-dihydropyrazolo[4,3-c]quinolin-3-one is unique due to its specific ring structure and the presence of both an amino group and a carbonyl group. This combination of functional groups and the fused ring system imparts distinct chemical and biological properties, making it a valuable compound for research and development.
生物活性
Overview
7-Amino-1,2-dihydropyrazolo[4,3-c]quinolin-3-one is a heterocyclic compound that exhibits significant biological activity, particularly through its interaction with the central benzodiazepine receptor (BzR). This compound belongs to the class of pyrazoloquinolines and is characterized by its unique fused ring structure, which includes a pyrazole ring fused to a quinoline moiety. The presence of an amino group at the 7th position and a carbonyl group at the 3rd position enhances its chemical properties and potential therapeutic applications.
Target Interaction:
The primary target of this compound is the BzR, which is integral to GABAergic neurotransmission. This compound demonstrates a high binding affinity for the BzR, indicating its potential as a modulator of this receptor's activity. The interaction alters GABAergic signaling pathways, potentially leading to various pharmacological effects such as anxiolytic or anticonvulsant activities.
Biochemical Pathways:
The compound's action on BzR affects downstream signaling pathways associated with neurotransmitter release and neuronal excitability. This modulation can influence behavioral outcomes and has implications for treating anxiety disorders and epilepsy.
Pharmacological Profile
The pharmacological profile of this compound has been evaluated in various studies:
- GABAergic Modulation: The compound acts as an antagonist at the BzR, leading to alterations in GABAergic neurotransmission. This property is crucial for its potential therapeutic applications in anxiety and seizure disorders.
- Inhibition of Carbonic Anhydrases: Similar compounds have been shown to inhibit carbonic anhydrases (CAs), with varying selectivity across different isoforms. For instance, compounds structurally related to this compound have demonstrated inhibition against specific CA isoforms (hCA VII and hCA IX) with IC50 values in the nanomolar range .
Case Studies
Several studies have explored the biological activities of this compound:
- Anticonvulsant Activity: Research indicates that derivatives of pyrazoloquinolines exhibit anticonvulsant properties through their action on GABA receptors. The specific activity of this compound in this context remains to be fully elucidated but suggests potential for further development as an antiepileptic agent .
- Cancer Therapeutics: The compound has been investigated for its potential in cancer therapy due to its ability to inhibit pathways involved in tumor growth and metastasis. Preliminary studies suggest that it may interact with proteins like Focal Adhesion Kinase (FAK), which plays a significant role in cancer cell survival and migration .
Comparative Analysis
The biological activity of this compound can be compared with similar compounds:
Compound Name | Target | Binding Affinity | Biological Activity |
---|---|---|---|
This compound | BzR | High | Anticonvulsant, anxiolytic |
7-Amino-3,4-dihydro-1H-quinolin-2-one | hCA VII | K(I) = 480 nM | Inhibitor of carbonic anhydrases |
2-Aryl-pyrazolo[4,3-c]quinolin-3-one | Chk1 Kinase | Not specified | Potential anticancer activity |
特性
IUPAC Name |
7-amino-1,2-dihydropyrazolo[4,3-c]quinolin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O/c11-5-1-2-6-8(3-5)12-4-7-9(6)13-14-10(7)15/h1-4H,11H2,(H2,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGRDWMMMFPHWBA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=CN=C2C=C1N)C(=O)NN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。